REACTION_CXSMILES
|
Cl.Cl.[C:3]1([S:9][CH2:10][CH2:11][CH2:12][N:13]2[CH2:18][CH2:17][N:16]([CH2:19][CH:20]([OH:35])[CH2:21][N:22]3[C:31]4[C:30](=[O:32])[N:28]([CH3:29])[C:27](=[O:33])[N:26]([CH3:34])[C:25]=4[N:24]=[CH:23]3)[CH2:15][CH2:14]2)[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.C(=O)([O-])[O-].[K+].[K+]>CCOCC>[C:3]1([S:9][CH2:10][CH2:11][CH2:12][N:13]2[CH2:18][CH2:17][N:16]([CH2:19][CH:20]([OH:35])[CH2:21][N:22]3[C:31]4[C:30](=[O:32])[N:28]([CH3:29])[C:27](=[O:33])[N:26]([CH3:34])[C:25]=4[N:24]=[CH:23]3)[CH2:15][CH2:14]2)[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1 |f:0.1.2,3.4.5|
|
Name
|
|
Quantity
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1 g
|
Type
|
reactant
|
Smiles
|
Cl.Cl.C1(=CC=CC=C1)SCCCN1CCN(CC1)CC(CN1C=NC=2N(C(N(C)C(C12)=O)=O)C)O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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DISSOLUTION
|
Details
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is completely dissolved
|
Type
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CUSTOM
|
Details
|
The organic layer is then separated
|
Type
|
WASH
|
Details
|
washed twice with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)SCCCN1CCN(CC1)CC(CN1C=NC=2N(C(N(C)C(C12)=O)=O)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |